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Compound of Interest

Compound Name: 2-(2-Methoxy-3-pyridinyl)ethanol

CAS No.: 112197-14-5

Cat. No.: B3082323

Get Quote

This guide provides an in-depth analysis of (2-methoxy-3-pyridinyl)methanol, a heterocyclic

building block of increasing importance in medicinal chemistry and drug development. We will

explore its fundamental chemical identifiers, physicochemical properties, synthesis, and key

applications, offering a technical resource for researchers and professionals in the field.

Core Chemical Identity and Molecular Descriptors
(2-methoxy-3-pyridinyl)methanol is a substituted pyridine derivative featuring a methoxy group

at the 2-position and a hydroxymethyl group at the 3-position. This unique arrangement of

functional groups imparts a specific reactivity profile, making it a valuable intermediate in

organic synthesis.

A comprehensive list of its identifiers is provided in the table below for precise documentation

and database referencing.[1][2]
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Identifier Type Value Source

IUPAC Name
(2-methoxy-3-

pyridinyl)methanol
PubChem[1]

CAS Number 112197-16-7 PubChem[1]

PubChem CID 10630565 PubChem[1]

Molecular Formula C7H9NO2 PubChem[1]

Molecular Weight 139.15 g/mol PubChem[1]

InChI

InChI=1S/C7H9NO2/c1-10-7-

6(5-9)3-2-4-8-7/h2-

4,9H,5H2,1H3

PubChem[1]

InChIKey
OFWONXXWLCHTSR-

UHFFFAOYSA-N
PubChem[1]

SMILES COC1=C(C=CC=N1)CO PubChem[1]

A variety of synonyms are used in literature and commercial listings to refer to this compound.

These are essential to recognize for comprehensive literature searches.

Common Synonyms:[1][2]

2-Methoxy-3-pyridinemethanol

(2-Methoxypyridin-3-yl)methanol

3-Hydroxymethyl-2-methoxypyridine

2-Methoxy-3-hydroxymethyl pyridine

(2-Methoxy-3-pyridyl)methanol

2-methoxy-3-picolyl alcohol

Physicochemical and Spectroscopic Properties
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Understanding the physical and spectroscopic properties of (2-methoxy-3-pyridinyl)methanol is

crucial for its handling, purification, and characterization.

Physicochemical Data:

Property Value Source

Physical Form Solid Sigma-Aldrich[3]

Boiling Point 241.8 °C at 760 mmHg Sigma-Aldrich[3]

Storage
Store in a dry, sealed place at

room temperature.
Synblock, Sigma-Aldrich[2][3]

Predicted Spectroscopic Data:

While experimentally obtained spectra for (2-methoxy-3-pyridinyl)methanol are not readily

available in public databases, we can predict the key spectroscopic features based on its

structure and data from analogous compounds such as 2-methoxypyridine.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on the pyridine ring, the methylene protons of the hydroxymethyl group, the hydroxyl

proton, and the methyl protons of the methoxy group. The aromatic protons will appear in the

downfield region (typically 7.0-8.5 ppm), with their splitting patterns dictated by their coupling

to adjacent protons. The methylene protons will likely appear as a singlet or a doublet (if

coupled to the hydroxyl proton) around 4.5-5.0 ppm. The methoxy protons will be a sharp

singlet in the upfield region, around 3.9 ppm.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to

each carbon atom in the molecule. The aromatic carbons will resonate in the downfield

region (110-160 ppm). The carbon of the methoxy group is expected around 55-60 ppm, and

the methylene carbon of the hydroxymethyl group will likely appear around 60-65 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption

band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol

group. C-H stretching vibrations for the aromatic and aliphatic protons will be observed

around 2800-3100 cm⁻¹. The C-O stretching of the alcohol and the ether will appear in the
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fingerprint region, between 1000-1300 cm⁻¹. Aromatic C=C and C=N stretching vibrations

will be present in the 1400-1600 cm⁻¹ region.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding

to the molecular weight of the compound (139.15 g/mol ). Common fragmentation patterns

would involve the loss of the hydroxymethyl group, the methoxy group, or other small neutral

molecules.

Synthesis and Reaction Pathways
The synthesis of (2-methoxy-3-pyridinyl)methanol can be achieved through several established

synthetic routes. The choice of a particular method often depends on the availability of starting

materials, desired scale, and overall cost-effectiveness. A highly plausible and efficient method

is the reduction of the corresponding aldehyde, 2-methoxy-3-pyridinecarboxaldehyde.

Synthesis of (2-methoxy-3-pyridinyl)methanol

2-Methoxy-3-pyridinecarboxaldehyde

(2-methoxy-3-pyridinyl)methanol

Reduction

Reducing Agent
(e.g., NaBH4)

Click to download full resolution via product page
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Caption: A common synthetic route to (2-methoxy-3-pyridinyl)methanol.

Experimental Protocol: Reduction of 2-Methoxy-3-pyridinecarboxaldehyde

This protocol describes a general procedure for the reduction of an aldehyde to a primary

alcohol using sodium borohydride, a mild and selective reducing agent.

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxy-3-

pyridinecarboxaldehyde in a suitable alcoholic solvent, such as methanol or ethanol, at room

temperature.

Cooling: Cool the solution to 0 °C in an ice bath.

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the

cooled solution. The molar ratio of NaBH₄ to the aldehyde is typically between 1:1 and 1.5:1.

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room

temperature. Continue stirring for an additional 1-2 hours, monitoring the reaction progress

by thin-layer chromatography (TLC).

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow

addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous

residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x

volume).

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate

or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude

product.

Purification: The crude (2-methoxy-3-pyridinyl)methanol can be purified by column

chromatography on silica gel or by recrystallization from an appropriate solvent system.

Applications in Drug Discovery and Development
Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide

array of approved drugs.[4] The presence of the nitrogen atom allows for hydrogen bonding
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interactions and can influence the pharmacokinetic properties of a molecule. The specific

substitution pattern of (2-methoxy-3-pyridinyl)methanol makes it a valuable building block for

creating more complex molecules with potential therapeutic applications.

While direct applications of (2-methoxy-3-pyridinyl)methanol in marketed drugs are not

extensively documented, its structural motifs are found in various biologically active

compounds. For instance, substituted pyridinyl methanol derivatives are key intermediates in

the synthesis of proton pump inhibitors (PPIs) like omeprazole.[5][6] Although the specific

isomer used in omeprazole synthesis is different, the underlying chemistry highlights the utility

of this class of compounds.

Derivatives of pyridinyl methanol have also been investigated as antagonists for the Transient

Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and skin

disorders. Furthermore, related pyridine-based structures are explored for their potential in

treating neurological disorders.

Role in Drug Discovery

(2-methoxy-3-pyridinyl)methanol
(Versatile Building Block)

Proton Pump Inhibitors
(e.g., Omeprazole analogs)

Structural Analog

TRPV3 Antagonists

Potential Precursor

CNS-Active Compounds

Potential Precursor

Click to download full resolution via product page

Caption: Potential applications of (2-methoxy-3-pyridinyl)methanol in drug discovery.

Safety and Handling
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(2-methoxy-3-pyridinyl)methanol is classified as harmful and an irritant. Appropriate safety

precautions must be taken when handling this compound.

GHS Hazard Statements:[1]

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Measures:

Use in a well-ventilated area, preferably in a fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Avoid inhalation of dust or vapors.

Avoid contact with skin and eyes.

In case of contact, rinse immediately with plenty of water and seek medical advice.

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion
(2-methoxy-3-pyridinyl)methanol is a valuable and versatile building block for organic synthesis,

particularly within the realm of medicinal chemistry. Its well-defined structure and predictable

reactivity, stemming from the interplay of its methoxy, hydroxymethyl, and pyridine

functionalities, make it an attractive starting material for the synthesis of more complex,

biologically active molecules. While its direct incorporation into blockbuster drugs is yet to be

widely reported, the prevalence of its core structural elements in pharmaceuticals underscores

its potential. This guide provides a foundational understanding of its chemical identity,
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properties, synthesis, and applications, serving as a critical resource for researchers aiming to

leverage this compound in their drug discovery and development endeavors.

References
PubChem. (2-methoxy-3-pyridinyl)-pyridin-3-ylmethanol. National Center for Biotechnology

Information. Retrieved March 13, 2026, from [Link]

PubChem. (2-Methoxypyridin-3-yl)methanol. National Center for Biotechnology Information.

Retrieved March 13, 2026, from [Link]

Quick Company. (2002).
SciSpace. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton
pump inhibitors : A Review.
RSC Publishing. (n.d.).

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, D2O, predicted). Retrieved March 13,

2026, from [Link]

BenchChem. (2025).
Google Patents. (1989). Substituted 2-(2-pyridinylmethylsulfinyl)-1h-benzimidazoles.
Google Patents. (2016). 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.

NIST. (n.d.). Pyridine, 2-methoxy-. Retrieved March 13, 2026, from [Link]

Google Patents. (1974). (5-Nitro-2-furyl)-pyridines.
Patel, S. B., et al. (2024). Process Optimization and Green Chemistry Approach During
Synthesis and Characterization of 2-Chloromethyl-3,5-Dimethyl-4-Methoxy Pyridine
Hydrochloride. International Journal of Pharmaceutical Sciences and Research, 17(4), 2067-
2074.
Google Patents. (1990).
ResearchGate. (1999). FTIR di†erence spectra of methoxy species formed by methanol...
Doc Brown's Chemistry. (2025). CH3OH C-13 nmr spectrum of methanol analysis of
chemical shifts ppm interpretation of 13C chemical shifts ppm of methanol C13 13-C nmr
methyl alcohol spin-spin coupling for line splitting.
BenchChem. (n.d.). discovery and history of 3-pyridinemethanol synthesis.
ResearchGate. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the
Structural Analysis of Flavonoids and Other Phenolic Compounds.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/105079487
https://pubchem.ncbi.nlm.nih.gov/compound/10630565
https://www.np-mrd.org/spectra/NP0079733/nmr/13c
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1628893&Mask=80
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3082323?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Takaba, K., et al. (1996). Asymmetric Synthesis of (R)-1-(2-Methoxy-3,4-
methylenedioxybenzyl)-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline (So-
called "Fumarizine"). Heterocycles, 43(8), 1777-1780.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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